2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Description
This bicyclic heterocyclic compound features a pyrazolo[4,3-c]pyridine core with a methyl group at position 2 and a cyano substituent at position 2. Its molecular formula is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol . It is primarily used in pharmaceutical and materials science research, though specific applications are proprietary or under investigation. The hydrochloride salt form (CAS 1260902-04-2) is also available .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-12-8(4-9)6-5-10-3-2-7(6)11-12/h10H,2-3,5H2,1H3 |
InChI Key |
KSWPLFNCSCNVKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-oxopiperidine-3-carbonitrile with hydrazine derivatives under acidic conditions. This reaction leads to the formation of the pyrazole ring, which is then fused with the pyridine ring to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and inhibition of cell proliferation .
Comparison with Similar Compounds
Core Pyrazolo-Pyridine Derivatives
The pyrazolo-pyridine scaffold is versatile; substituents and ring saturation influence physicochemical properties and bioactivity. Key analogs include:
Key Structural Insights :
- Substituent Effects : Methyl and ethyl groups enhance lipophilicity, while cyclopropylmethyl improves metabolic stability in sulfonamide derivatives .
Physicochemical Properties
Comparative Physicochemical Data
Notable Trends:
Pharmacological Activity
- Anticancer Potential: The sulfonamido-hydroxyethyl analog (CAS N/A) demonstrated kinase inhibition via π-stacking and hydrogen-bond interactions in crystallographic studies .
- Metabolic Stability : Cyclopropylmethyl-substituted derivatives are optimized for prolonged half-life in sulfonamide-based drug candidates .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for various pharmacological properties. The following sections will detail its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 136.16 g/mol
- CAS Number : 1260902-04-2
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Anticancer Activity : Research indicates that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit the growth of HeLa and A375 human tumor cells by inducing apoptosis and cell cycle arrest .
- Cyclic Nucleotide Phosphodiesterase Inhibition : Some studies suggest that this compound may act as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic AMP and cyclic GMP, potentially enhancing therapeutic effects in cardiovascular diseases .
- Neuroprotective Effects : There is emerging evidence that compounds similar to 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa and A375 cells | |
| PDE Inhibition | Increases cyclic nucleotide levels | |
| Neuroprotection | Reduces oxidative stress in neurodegenerative models |
Detailed Research Findings
- Antiproliferative Studies :
- PDE Inhibition Mechanism :
- Neuroprotective Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
